3-Methylsulfonyl-azetidine hydrochloride chemical properties
3-Methylsulfonyl-azetidine hydrochloride chemical properties
An In-Depth Technical Guide to 3-Methylsulfonyl-azetidine hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-Methylsulfonyl-azetidine hydrochloride (CAS No: 1400764-60-4), a heterocyclic building block of increasing significance in medicinal chemistry and drug discovery.[1] We will delve into its core chemical properties, established synthetic routes, detailed spectroscopic characterization, and reactivity profile. Furthermore, this guide explores its application as a strategic tool in the design of novel therapeutics, particularly for central nervous system (CNS) targets, and outlines critical safety and handling protocols for laboratory use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this versatile scaffold.
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern drug discovery, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold". Its growing prevalence stems from its unique conformational rigidity and favorable vectoral properties, which distinguish it from more flexible acyclic amines or larger ring systems.[2] Unlike the highly strained and often unstable three-membered aziridine ring, the azetidine moiety offers a good compromise between stability for handling and sufficient ring strain to drive specific chemical transformations.[2][3]
The incorporation of an azetidine ring into a drug candidate can significantly enhance physicochemical properties, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[4] These modifications are critical for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. 3-Methylsulfonyl-azetidine hydrochloride represents a functionally sophisticated version of this scaffold, where the potent electron-withdrawing methylsulfonyl group at the 3-position profoundly influences its reactivity and potential as a pharmacophore.[1]
Core Physicochemical and Structural Properties
3-Methylsulfonyl-azetidine hydrochloride is typically supplied as a white to off-white solid, valued for its high purity in synthetic applications.[5][6] Its hydrochloride salt form enhances stability and solubility in polar solvents, facilitating its use in various reaction conditions.[7]
| Property | Value | Source(s) |
| CAS Number | 1400764-60-4 | [5][6][8] |
| Molecular Formula | C₄H₁₀ClNO₂S | [6][8] |
| Molecular Weight | 171.65 g/mol | [5][8] |
| IUPAC Name | 3-(methylsulfonyl)azetidine hydrochloride | [5][8] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥97% | [5][8] |
| SMILES | CS(=O)(=O)C1CNC1.Cl | [8] |
| InChIKey | VGUZBHCVRWHGTL-UHFFFAOYSA-N | [5] |
| Storage | Sealed in a dry environment at room temperature | [1][5][6] |
Established Synthetic Pathways
The synthesis of 3-Methylsulfonyl-azetidine is most effectively achieved through the functionalization of a pre-existing azetidine ring. The primary strategy involves the sulfonylation of a suitable azetidine precursor.[1]
Caption: Common synthetic routes to 3-Methylsulfonyl-azetidine hydrochloride.
Protocol: Synthesis via Sulfonylation of 1-Boc-3-hydroxyazetidine
This two-step protocol is a reliable method for producing the target compound.
Step 1: Mesylation of 1-Boc-3-hydroxyazetidine
-
Dissolve 1-Boc-3-hydroxyazetidine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA, ~1.5 equivalents) to the solution.
-
Rationale: TEA acts as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting material.[1]
-
-
Slowly add methanesulfonyl chloride (MsCl, ~1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-Boc-3-(methylsulfonyloxy)azetidine, which can often be used in the next step without further purification.
Step 2: Boc Deprotection and Salt Formation
-
Dissolve the crude product from Step 1 in a suitable solvent such as dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, >2 equivalents) and stir at room temperature.
-
Monitor the reaction for the removal of the Boc protecting group. The hydrochloride salt of the product will often precipitate from the solution.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 3-Methylsulfonyl-azetidine hydrochloride.
Spectroscopic and Structural Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure in solution.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | CH ₃-SO₂ | ~3.0 | Singlet |
| ¹H | Azetidine CH ₂, CH | Multiplets | Multiplet |
| ¹³C | C H₃-SO₂ | ~40–45 | - |
| ¹³C | Azetidine C H₂, C H | ~50–65 | - |
| Typical shifts are referenced from TMS and can vary based on solvent and concentration. Data synthesized from typical values for similar structures.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of the key sulfonyl functional group.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| S=O | Asymmetric Stretch | ~1300–1350 | Strong |
| S=O | Symmetric Stretch | ~1120–1160 | Strong |
| N-H | Stretch (as salt) | ~2500–3200 | Broad, Strong |
| C-H | Stretch | ~2850–3000 | Medium |
| Source: General IR absorption data.[1] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of 3-Methylsulfonyl-azetidine hydrochloride is dominated by the powerful electron-withdrawing nature of the methylsulfonyl group.[1] This group significantly enhances the electrophilicity of the carbon atoms within the azetidine ring, making it a valuable synthon for constructing more complex molecular architectures.[1]
Caption: Reactivity profile highlighting nucleophilic substitution.
The primary synthetic application involves nucleophilic substitution reactions at the azetidine nitrogen. After neutralization of the hydrochloride salt, the secondary amine is available for a wide range of transformations, including:
-
N-Alkylation: Reaction with alkyl halides or reductive amination.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.
-
Acylation: Formation of amides with acyl chlorides or carboxylic acids.
-
Sulfonylation: Reaction with other sulfonyl chlorides to form sulfonamides.
The methylsulfonyl group itself is generally stable but can act as a strong hydrogen bond acceptor in molecular interactions, a key feature in drug-target binding.[1]
Applications in Drug Discovery
The 3-methylsulfonyl-azetidine scaffold is a valuable building block for designing lead-like molecules, especially for CNS targets where properties like solubility and blood-brain barrier penetration are critical.[1][4]
-
Improving Physicochemical Properties: The hydrophilic nature of the sulfonyl group and the compact azetidine ring can improve aqueous solubility and reduce the lipophilicity (LogP) of a parent molecule, which are often desirable traits for oral bioavailability.[1]
-
Scaffold for Library Synthesis: As a functionalized building block, it allows for rapid diversification. The secondary amine provides a convenient handle for attaching the scaffold to a larger molecule or for building out different substituents.
-
Bioisostere and Pharmacophore: The sulfonyl group can act as a bioisostere for other hydrogen bond acceptors like carboxylates or amides. Its rigid placement on the azetidine ring presents a well-defined vector for interacting with protein active sites, particularly with hydrogen bond donors like arginine or lysine residues.[1]
-
CNS-Targeted Drugs: The azetidine scaffold is increasingly explored for CNS drug candidates, as it can contribute to improved blood-brain barrier penetration.[1] It has been instrumental in developing novel drug candidates such as Basic Selective Estrogen Receptor Degraders (B-SERDs) intended for oral and brain bioavailability.[1]
Safety, Handling, and Storage
3-Methylsulfonyl-azetidine hydrochloride is intended for research and development applications only.[1] Standard laboratory safety protocols should be strictly followed.
| Hazard Information | Details | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | [5][8] |
| Signal Word | Warning | [5][8] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][8] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][9][10] |
Handling and Storage Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10] Ensure eyewash stations and safety showers are readily accessible.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][11]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place.[1][11] The compound is hygroscopic and should be protected from moisture.[9]
-
Spill Management: In case of a spill, avoid dust formation.[9][12] Sweep up the material and place it in a suitable container for disposal.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10][11]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[10][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]
-
Conclusion
3-Methylsulfonyl-azetidine hydrochloride is more than a simple heterocyclic compound; it is a strategically designed building block that offers medicinal chemists a powerful tool for molecular design. Its unique combination of a rigid, stable azetidine core and a strongly electron-withdrawing sulfonyl group provides a handle for diverse synthetic transformations and a means to fine-tune the physicochemical properties of drug candidates. As the demand for novel therapeutics with optimized ADME profiles continues to grow, the utility and application of this versatile scaffold are poised to expand significantly.
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- Chemical Safety Data Sheet MSDS / SDS - 3-Methylsulfonyl-azetidine HCl. ChemicalBook.
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